molecular formula C15H20O2 B15212314 (9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one

(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one

Cat. No.: B15212314
M. Wt: 232.32 g/mol
InChI Key: DSKCIJFGYRMPRF-WDZFZDKYSA-N
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Description

(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one is a complex organic compound with a unique structure that includes a furan ring fused to a cyclodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include the formation of the furan ring followed by the construction of the cyclodecane ring. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development and formulation.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one include other furan derivatives and cyclodecane-based molecules. Examples include:

Uniqueness

The uniqueness of this compound lies in its fused ring structure, which imparts specific chemical and physical properties

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)8-14-15(13(16)7-10)12(3)9-17-14/h6,9-10H,4-5,7-8H2,1-3H3/b11-6-

InChI Key

DSKCIJFGYRMPRF-WDZFZDKYSA-N

Isomeric SMILES

CC1CC/C=C(\CC2=C(C(=CO2)C)C(=O)C1)/C

Canonical SMILES

CC1CCC=C(CC2=C(C(=CO2)C)C(=O)C1)C

Origin of Product

United States

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